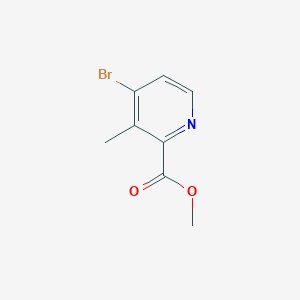

Methyl 4-bromo-3-methylpicolinate

Description

Methyl 4-bromo-3-methylpicolinate is a substituted picolinate ester featuring a bromine atom at the 4-position and a methyl group at the 3-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl group introduces steric and electronic effects that influence regioselectivity and stability.

Properties

IUPAC Name |

methyl 4-bromo-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKFMCPXAPWMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 3-methylpicolinic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under reflux conditions.

Major Products:

Substitution: Formation of 4-substituted derivatives such as 4-amino-3-methylpicolinate.

Oxidation: Conversion to 4-bromo-3-methylpicolinic acid.

Reduction: Formation of 4-bromo-3-methylpicolinyl alcohol.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-methylpicolinate is widely used as an intermediate in organic synthesis. It serves as a building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in synthetic pathways.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, particularly in medicinal chemistry. It has been studied for:

- Antimicrobial Properties : Preliminary studies suggest it may inhibit certain bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown potential in modulating pathways associated with tumor growth.

A notable study highlighted the compound's interaction with specific enzymes involved in metabolic pathways, suggesting its potential as an enzyme inhibitor .

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand. Its ability to coordinate with metal ions enhances its application in catalysis and material science. Research has shown that derivatives of picolinic acid can form stable complexes with transition metals, leading to materials with unique electronic properties .

Case Study 1: Enzyme Inhibition

A study focused on enzyme kinetics demonstrated that this compound could effectively bind to certain metalloenzymes, inhibiting their activity. This inhibition was attributed to the electrophilic nature of the bromine atom, which facilitates interaction with nucleophilic sites on enzymes .

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, making it a promising candidate for further development into an antibiotic agent .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methylpicolinate involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The pathways involved often include nucleophilic substitution and ester hydrolysis, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include methyl picolinate derivatives with bromine and methyl substituents in varying positions. These differences significantly alter physical properties, reactivity, and applications.

Table 1: Comparison of Methyl 4-bromo-3-methylpicolinate with Structural Analogs

Electronic and Steric Effects

- Bromine Position: Bromine at the 4-position (target compound) vs. 5-position (analogs) alters electronic density.

Physical Properties

While specific data for this compound are unavailable, inferences can be made from analogs:

- Boiling Point: Methyl esters generally exhibit higher boiling points than non-esterified pyridines (e.g., 2-Bromo-3-methylpyridine) due to increased molecular weight and polarity .

- Solubility : The ester group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas brominated pyridines without esters are more lipophilic .

Biological Activity

Methyl 4-bromo-3-methylpicolinate (CAS No. 1266378-71-5) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

This compound has the following chemical properties:

- Molecular Formula : CHBrNO

- Molecular Weight : 230.06 g/mol

- CAS Number : 1266378-71-5

- Melting Point : Not specified in the sources

- Boiling Point : Not specified in the sources

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 230.06 g/mol |

| CAS Number | 1266378-71-5 |

Pharmacological Profile

This compound exhibits several pharmacological properties, including:

- CYP Inhibition : It acts as an inhibitor for CYP1A2, which is significant for drug metabolism, while showing no inhibition for CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

- Blood-Brain Barrier (BBB) Permeability : The compound is reported to be a BBB permeant, suggesting potential for central nervous system (CNS) applications .

Toxicity and Safety

Toxicity assessments indicate that this compound has a low toxicity profile. The predicted LD50 value is approximately 2188 mg/kg, classifying it under Class 5 toxicity according to ProTox II predictions .

Study on Antitumor Activity

Research has demonstrated that derivatives of picolinate compounds can exhibit antitumor activity. A study involving various picolinate derivatives showed that this compound had promising results in inhibiting cancer cell proliferation .

Synthesis Methodologies

The synthesis of this compound typically involves bromination of methyl 3-methylpicolinate using N-bromosuccinimide (NBS). The reaction conditions include refluxing in carbon tetrachloride for optimal yield .

Table 2: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Methyl 3-methylpicolinate, NBS | Reflux in CCl | Variable |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-3-methylpicolinate, and how can purity be ensured?

- Methodological Answer : this compound can be synthesized via Suzuki-Miyaura cross-coupling using a brominated picolinate precursor and a methyl-substituted boronic acid (e.g., 3-methylphenylboronic acid derivatives) under palladium catalysis. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >97% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Structural Validation : Characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, use SHELX for refinement of single-crystal X-ray diffraction data .

Q. How can the reactivity of this compound be systematically evaluated in nucleophilic substitution reactions?

- Methodological Answer : Design a kinetic study comparing substitution rates with different nucleophiles (e.g., amines, thiols):

- Experimental Setup : React this compound with nucleophiles (1.5 eq) in DMF at 60°C. Monitor progress via TLC and ¹H NMR.

- Data Analysis : Calculate rate constants (k) using pseudo-first-order kinetics. Correlate electronic effects (Hammett σ values) of substituents with reaction rates .

- Contradiction Resolution : If unexpected byproducts arise (e.g., ester hydrolysis), use LC-MS to identify intermediates and adjust reaction conditions (e.g., lower temperature, anhydrous solvents) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data on the electronic structure of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the molecule’s electronic properties:

- Input Data : Use crystallographic coordinates (from SHELX-refined structures) to ensure accurate geometry .

- Analysis : Compare calculated NMR chemical shifts (GIAO method) with experimental values. Discrepancies >0.5 ppm may indicate solvent effects or crystal packing distortions.

- Visualization : Use ORTEP-3 to overlay experimental and theoretical molecular structures, highlighting deviations in bond lengths/angles .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Address poor crystallization via:

- Solvent Screening : Test polar (e.g., MeOH) and non-polar (e.g., hexane) solvents in vapor diffusion setups.

- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.

- Data Collection : For twinned crystals, use SHELXL’s TWIN command to refine the structure. Validate with R-factor convergence (<5%) and difference density maps .

Q. How do steric and electronic effects of the 3-methyl and 4-bromo substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Design a comparative study using this compound and analogs (e.g., 4-chloro or 4-iodo derivatives):

- Experimental Design : Perform Heck couplings with styrene derivatives under identical conditions (Pd(OAc)₂, PPh₃, DMF).

- Data Interpretation : Use Hammett plots to separate electronic (σ) and steric (Es) contributions. A negative ρ value indicates electron-withdrawing groups (Br) accelerate reaction rates.

- Contradiction Analysis : If regioselectivity deviates (e.g., C-5 vs. C-6 coupling), conduct DFT transition-state modeling to identify steric barriers .

Key Methodological Frameworks

- PICO Framework : For hypothesis-driven studies (e.g., Population: this compound; Intervention: Suzuki coupling; Comparison: Alternative catalysts; Outcome: Yield/purity) .

- FINER Criteria : Ensure research questions are Feasible (lab-scale), Novel (mechanistic insights), and Relevant (drug intermediate applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.